molecular formula C20H19N3O6 B1683635 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate CAS No. 383147-88-4

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate

Cat. No. B1683635
CAS RN: 383147-88-4
M. Wt: 397.4 g/mol
InChI Key: KDGAEPGEQCZROO-UZYVYHOESA-N
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Description

ZINC04085549 is a blocker of AKT1-FAK interaction, reducing the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.

Scientific Research Applications

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its structural similarity to hydrazones, which are known for their medicinal properties. Hydrazones are active against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s. They are used in drugs for illnesses like leprosy, tuberculosis, and mental disorders, and as fungicides . The unique structure of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate could be explored for similar applications.

Drug Delivery Systems

Substituted hydrazones, to which the compound is related, have been utilized to improve drug delivery through site-specific release, including to areas such as tumor tissue or thrombosis . Research could focus on the compound’s potential as a prodrug that can be activated in specific physiological environments.

Analytical Chemistry

Schiff base hydrazones, which share a functional group with this compound, are used in analytical chemistry for the selective extraction of certain transition metals and their use in spectroscopic determination . This compound could be investigated for developing new analytical methods or enhancing existing ones.

Sensor Material Construction

Hydrazones are versatile compounds used in constructing sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes . The compound could be synthesized into new materials for environmental monitoring or safety applications.

Metal-Extraction Agents

The compound’s related hydrazones possess properties that make them useful as metal-extracting agents . This application could be particularly valuable in the field of resource recovery and environmental cleanup.

Synthesis of Heterocycles

The compound could be used in the synthesis of new heterocycles, which are structures present in many natural products and pharmaceuticals . Its reactivity with various reagents could lead to the discovery of novel compounds with significant biological activities.

Biological Activity Studies

Dinitrobenzenes display significant biological activities, and the dihydronaphthalene group has been investigated for its medicinal properties . The compound could be studied for its inherent biological activities, potentially leading to new therapeutic agents.

properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAEPGEQCZROO-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(2-Methylbenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 4
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 5
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 6
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate

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